Increased Hydrogen-Bond Donor Capacity Compared to the N-Phenyl Analog for Optimized Target Engagement
2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide (Target) possesses 3 hydrogen-bond donors (HBD) from its primary amide and secondary amine, a critical feature for mimicking the nicotinamide moiety of NAD+ [1]. In contrast, its direct N-phenyl analog, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide (CAS 53854-83-4, Comparator A), has 0 HBDs . This difference is significant because a minimum of 2 HBDs is typically required to anchor inhibitors within the catalytic pocket of PARP enzymes [1]. Missing this feature will likely result in a failure to establish key hydrogen bonds during in silico docking or in vitro enzymatic assays.
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 3 HBD |
| Comparator Or Baseline | Comparator A (CAS 53854-83-4): 0 HBD |
| Quantified Difference | +3 HBD vs. Comparator A |
| Conditions | Calculated from chemical structure (C17H15N3O4 vs. C16H14N2O3) |
Why This Matters
For scientists procuring building blocks for focused PARP inhibitor libraries, the target compound provides the necessary HBD array for binding, whereas the simpler N-phenyl analog does not, preventing incorrect conclusions during SAR expansion.
- [1] Ryu, H., Ahn, J., & Choi, H.-K. (2017). Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors. Bulletin of the Korean Chemical Society, 38(8), 935-943. DOI: 10.1002/bkcs.11207 View Source
